molecular formula C16H11Cl3N4O2 B1265958 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide CAS No. 40567-18-8

3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Cat. No. B1265958
CAS RN: 40567-18-8
M. Wt: 397.6 g/mol
InChI Key: FFSCMMOUQKDVKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , often involves multi-step chemical reactions starting from basic organic compounds. One approach may include the reaction of specific benzoyl isothiocyanates with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and then reaction with hydrazine. This method highlights the complexity and precision required in synthesizing such compounds, providing a basis for understanding the chemical pathways involved (Hebishy et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by their crystalline form, which can be elucidated using X-ray crystallography. These studies reveal the conformation, bonding patterns, and spatial arrangement of atoms within the molecule. For example, research on related pyrazole compounds has shown that they can crystallize in specific crystal systems with defined space groups, exhibiting intermolecular hydrogen bonds that stabilize the crystal structure. Such structural analyses are crucial for understanding the compound's chemical behavior and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their reactivity and functionalization capabilities. These reactions may include nucleophilic addition, condensation, and diazotization, leading to the formation of new compounds with diverse chemical structures. The reactivity is significantly influenced by the pyrazole core and the substituents attached to it, which can be tailored to achieve desired chemical properties (Zhang et al., 2019).

Scientific Research Applications

Antibacterial Agents

A study focusing on the synthesis and antibacterial evaluation of pyrazol-5-one derivatives, closely related to the chemical structure , demonstrated significant activity against various bacterial strains. These compounds were synthesized by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes. Among the series, certain compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential utility of similar compounds, like 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide, in developing new antibacterial agents (Palkar et al., 2017).

Molecular Interactions and Crystal Engineering

Another relevant study involved the synthesis, characterization, and analysis of antipyrine-like derivatives, which share structural similarities with the compound in focus. This research highlighted the importance of intermolecular interactions, such as hydrogen bonding and π-π interactions, in stabilizing crystal structures. Such studies are crucial for understanding the solid-state properties of pharmaceutical compounds, which can impact their formulation and efficacy (Saeed et al., 2020).

Enzyme Inhibition and Potential Therapeutic Applications

Research on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related to the compound of interest, investigated their potential biological applications. These compounds were evaluated for their inhibitory effects on various forms of human recombinant alkaline phosphatase and ecto-5'-nucleotidase. The findings suggest that compounds with a similar pyrazol-benzamide framework might have therapeutic potential by targeting specific enzymes involved in disease processes (Saeed et al., 2015).

Heterocyclic Chemistry and Drug Design

The chemical versatility of pyrazole derivatives makes them valuable scaffolds in heterocyclic chemistry and drug design. Studies on the synthesis of various pyrazole-containing compounds highlight the potential for creating diverse molecules with a range of biological activities. For instance, the transformation of 4-amino-4H-1,2,4-triazole into N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives demonstrates the synthetic utility of pyrazole cores in constructing complex heterocycles, which can be tailored for specific pharmacological targets (Panchal & Patel, 2011).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to handle it safely . For this compound, it’s recommended to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for this compound would depend on its applications. If it’s used in research or industry, future work could involve improving its synthesis, exploring new reactions, or investigating its biological activity .

properties

IUPAC Name

3-amino-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2/c17-9-5-11(18)15(12(19)6-9)23-14(24)7-13(22-23)21-16(25)8-2-1-3-10(20)4-8/h1-6H,7,20H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCMMOUQKDVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068239
Record name Benzamide, 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-
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Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

CAS RN

40567-18-8
Record name 3-Amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide
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Record name Benzamide, 3-amino-N-(4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-
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Record name Benzamide, 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-
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Record name Benzamide, 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-
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Record name 3-amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide
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